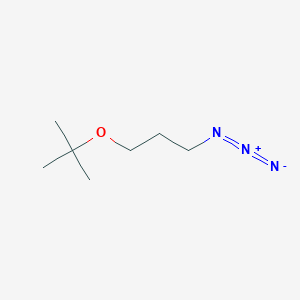

2-(3-Azidopropoxy)-2-methylpropane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

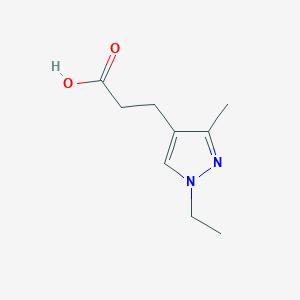

2-(3-Azidopropoxy)-2-methylpropane is a useful research compound. Its molecular formula is C7H15N3O and its molecular weight is 157.217. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Drug Development

One significant application of compounds related to 2-(3-Azidopropoxy)-2-methylpropane is in peptide synthesis, specifically through the use of azide-alkyne cycloaddition reactions. This method, often referred to as the "click chemistry" approach, is notable for its efficiency and specificity. For example, Tornøe et al. (2002) demonstrated the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains with high conversion and purity (Tornøe, Christensen, & Meldal, 2002). Such methods have broad implications for drug development and the synthesis of complex molecules.

Antimalarial Activity

Research into the antimalarial properties of various compounds has also touched upon the utility of azide and alkyne functionalities. D’hooghe et al. (2011) synthesized 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles via Cu(I)-catalyzed azide-alkyne cycloaddition, followed by microwave-assisted, regioselective ring opening. While these compounds showed moderate antiplasmodial activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the study highlights the potential for derivatives of this compound in antimalarial drug development (D’hooghe et al., 2011).

Corrosion Inhibition

Compounds structurally related to this compound have been investigated for their potential as corrosion inhibitors. Leçe et al. (2008) examined Schiff base compounds containing oxygen, nitrogen, and sulfur donors for their inhibitory effects on mild steel corrosion in acidic solutions. Their findings suggest that the introduction of heteroatoms into the structure significantly enhances inhibition efficiency, pointing towards the relevance of azide-functionalized compounds in corrosion protection applications (Leçe, Emregül, & Atakol, 2008).

Biofuel Production

In the realm of renewable energy, the metabolic engineering of bacteria for the production of biofuels has seen the incorporation of pathways utilizing compounds akin to this compound. Bastian et al. (2011) highlighted the engineering of cofactor dependence in pathways for the bio-production of isobutanol, a promising biofuel. The study demonstrates the potential for metabolic engineering to optimize the use of substrates and pathways involving azido and alkyne groups for sustainable energy solutions (Bastian et al., 2011).

Environmental and Health Impact Studies

Research has also focused on the environmental and health impacts of compounds structurally related to this compound. Studies on the degradation and toxicological effects of various nitroaliphatic compounds provide insights into their safety and environmental persistence. For instance, Kim et al. (1996) investigated the reproductive and hematopoietic hazards of solvents containing bromopropane derivatives, underscoring the importance of understanding the health implications of exposure to such chemicals (Kim et al., 1996).

Wirkmechanismus

Target of Action

Azido-containing compounds are known to undergo nucleophilic transformations . These transformations involve interactions with various nucleophiles, such as lithium aluminum hydride and organometallic reagents .

Mode of Action

The mode of action of 2-(3-Azidopropoxy)-2-methylpropane involves its interaction with these nucleophiles. The phosphazide formation from azides enables transformations of carbonyl groups with nucleophiles . This suggests that this compound might interact with its targets through similar nucleophilic transformations.

Biochemical Pathways

Azido-containing compounds are known to be involved in nucleophilic transformations . These transformations could potentially affect various biochemical pathways, leading to downstream effects.

Result of Action

The compound’s potential to undergo nucleophilic transformations suggests that it could induce changes at the molecular and cellular levels .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(3-azidopropoxy)-2-methylpropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-7(2,3)11-6-4-5-9-10-8/h4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRBZTMEEOSEMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2541194.png)

![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(1,1-dioxothiolan-3-yl)hexanamide](/img/structure/B2541196.png)

![N-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2541203.png)

![6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2541208.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B2541210.png)

![8-(4-fluorophenyl)-1-methyl-7-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541215.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2541216.png)